benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate
Description
Benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a methyl substituent at the 2-position. Its stereochemistry (2S,5R) is critical for its role as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and antibiotics . The Boc group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions.
Properties
IUPAC Name |
benzyl (2S,5R)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-14-10-11-16(20-17(22)25-19(2,3)4)12-21(14)18(23)24-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,20,22)/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCXWFCHLUQNEW-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reductive amination of 2-methylpyridine or the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine group from unwanted reactions during subsequent steps.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, typically using benzyl bromide or benzyl chloride in the presence of a base.
Final Coupling: The final product is obtained by coupling the protected piperidine derivative with the appropriate carboxylate precursor under suitable conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. Flow chemistry techniques, which allow for continuous production and better control over reaction conditions, might be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the Boc-protected amine can lead to the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective deprotection and further functionalization.
Biology and Medicine
In biological and medical research, this compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system. The piperidine ring is a common motif in many bioactive molecules.
Industry
In the industrial sector, this compound is valuable for the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Stereochemical Variants
- Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate (CAS 1290191-65-9): Molecular Formula: C₁₄H₂₀N₂O₂ (vs. estimated C₁₉H₂₈N₂O₄ for the target compound). Key Differences: Enantiomeric (2R,5S) configuration and lack of Boc protection. The absence of the Boc group simplifies the structure but reduces stability during reactions requiring amine protection .
Functional Group Modifications
- (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS 1171080-45-7): Molecular Formula: C₂₂H₂₅N₃O₆. Key Differences: Benzyloxy (Bz) protection instead of Boc, with an oxalate counterion. The Bz group requires hydrogenolysis for deprotection, contrasting with the acid-labile Boc group . Applications: Identified as an avibactam impurity; oxalate improves solubility but complicates purification steps .
- Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate: Molecular Formula: C₂₀H₂₃N₅O₂. Key Differences: Replacement of Boc with a pyrrolopyrimidinyl group, introducing aromaticity and hydrogen-bonding capacity. This modification enhances interaction with biological targets but reduces synthetic versatility .
Structural Analogues in Piperidine/Piperazine Families
- (2S,5R)-1-Boc-2,5-dimethylpiperazine :
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Stereochemistry | Protecting Group | Solubility | Key Applications |
|---|---|---|---|---|---|---|
| Benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate | Not available | C₁₉H₂₈N₂O₄ (est.) | (2S,5R) | Boc | Low (hydrophobic) | Protease inhibitor intermediates |
| Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate | 1290191-65-9 | C₁₄H₂₀N₂O₂ | (2R,5S) | None | Moderate | Peptide synthesis |
| (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate | 1171080-45-7 | C₂₂H₂₅N₃O₆ | (2S,5R) | Benzyloxy | High (oxalate) | Avibactam impurity |
| Ethyl 6-phenylpiperidine-2-carboxylate | 1137664-24-4 | C₁₄H₁₉NO₂ | Not specified | None | Low | Generic intermediates |
Biological Activity
Benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.44 g/mol. Its structure includes a piperidine ring, which is essential for its biological activity and serves as a scaffold for various pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : The initial step often includes the cyclization of appropriate precursors to form the piperidine ring.
- Protection of Amino Groups : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality during subsequent reactions.
- Benzylation : The introduction of the benzyl group is crucial for enhancing the compound's lipophilicity and biological activity.
Pharmacological Properties
This compound has shown promise in various biological assays:
- Histone Deacetylase Inhibition : Recent studies indicate that compounds with similar structures exhibit significant histone deacetylase (HDAC) inhibitory activity, suggesting potential applications in cancer therapy .
- CNS Activity : Related compounds have been investigated for their central nervous system (CNS) effects, indicating that modifications to the piperidine structure can enhance neuroactivity.
Case Studies
- In Vitro Studies : A study evaluated the growth inhibitory potency of related compounds on various cancer cell lines, demonstrating that structural modifications could lead to enhanced HDAC activity .
- Comparative Analysis : A comparative analysis with structurally similar compounds highlighted that this compound exhibits unique properties that could be advantageous in drug design, particularly for targeting specific biological pathways.
Structural Comparisons
The following table summarizes some structurally similar compounds and their notable properties:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| (2S,5R)-5-amino-2-methylpiperidine-1-carboxylic Acid Benzyl Ester | Known for antimicrobial activity | |
| (2S,5R)-5-(benzyloxy)amino-piperidine-2-carboxamide | Exhibits potential CNS effects | |
| (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylic Acid | Investigated for various therapeutic applications |
Q & A
Q. How are safety hazards (e.g., acute toxicity) mitigated during handling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
